molecular formula C15H10O2S B6355147 3-Benzo[b]thiophen-2-ylbenzoic acid CAS No. 1023489-08-8

3-Benzo[b]thiophen-2-ylbenzoic acid

Cat. No.: B6355147
CAS No.: 1023489-08-8
M. Wt: 254.31 g/mol
InChI Key: CTTFAKUTKPBJPY-UHFFFAOYSA-N
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Description

3-Benzo[b]thiophen-2-ylbenzoic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzo[b]thiophen-2-ylbenzoic acid typically involves the formation of the benzothiophene core followed by functionalization at the appropriate positions. One common method is the Pd-catalyzed coupling reactions, such as the Sonogashira coupling reaction, which is useful for forming new carbon-carbon bonds under mild conditions . Another approach involves the condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions and cyclization processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Benzo[b]thiophen-2-ylbenzoic acid undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.

Mechanism of Action

The mechanism of action of 3-Benzo[b]thiophen-2-ylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzo[b]thiophen-2-ylbenzoic acid is unique due to its specific structural features and the range of reactions it can undergo

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-15(17)12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)18-14/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTFAKUTKPBJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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